2-Chloro-5-(piperidin-1-ylcarbonyl)aniline 2-Chloro-5-(piperidin-1-ylcarbonyl)aniline
Brand Name: Vulcanchem
CAS No.: 91766-96-0
VCID: VC3949264
InChI: InChI=1S/C12H15ClN2O/c13-10-5-4-9(8-11(10)14)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2
SMILES: C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)N
Molecular Formula: C12H15ClN2O
Molecular Weight: 238.71 g/mol

2-Chloro-5-(piperidin-1-ylcarbonyl)aniline

CAS No.: 91766-96-0

Cat. No.: VC3949264

Molecular Formula: C12H15ClN2O

Molecular Weight: 238.71 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(piperidin-1-ylcarbonyl)aniline - 91766-96-0

Specification

CAS No. 91766-96-0
Molecular Formula C12H15ClN2O
Molecular Weight 238.71 g/mol
IUPAC Name (3-amino-4-chlorophenyl)-piperidin-1-ylmethanone
Standard InChI InChI=1S/C12H15ClN2O/c13-10-5-4-9(8-11(10)14)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2
Standard InChI Key HASRYCYCAUWJKD-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)N
Canonical SMILES C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)N

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

2-Chloro-5-(piperidin-1-ylcarbonyl)aniline, systematically named (3-amino-4-chlorophenyl)(piperidin-1-yl)methanone, features a chlorinated aniline core fused to a piperidine carbonyl group. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its substitution pattern: a chlorine atom at position 2, an amine group at position 5, and a piperidin-1-ylcarbonyl moiety at position 5 of the benzene ring .

Key Structural Attributes:

  • Molecular Formula: C12H15ClN2O\text{C}_{12}\text{H}_{15}\text{ClN}_{2}\text{O}

  • Exact Mass: 238.08729 g/mol

  • Topological Polar Surface Area (TPSA): 46.3 Ų

  • Rotatable Bonds: 2

  • Hydrogen Bond Donors/Acceptors: 1 donor, 3 acceptors

The compound’s InChIKey (HASRYCYCAUWJKD-UHFFFAOYSA-N) and SMILES notation (C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)N) provide unambiguous identifiers for computational and experimental studies .

Physicochemical Properties

Thermal and Solubility Characteristics

The compound’s thermal stability is evidenced by its high boiling point (428.3°C at 760 mmHg) and flash point (212.8°C) . Its estimated water solubility ranges from 192.67 mg/L (EPA T.E.S.T.) to 2005.6 mg/L (EPI Suite), suggesting moderate hydrophobicity . LogP values of 2.2–3.07 indicate preferential partitioning into lipid phases, a trait relevant to pharmacokinetic profiling .

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
Density1.265 g/cm³
Boiling Point428.3°C
Melting PointNot reportedN/A
Water Solubility192.67–2005.6 mg/L
LogP2.2–3.07

Applications and Research Significance

Material Science

The compound’s aromatic and amide functionalities suggest utility in polymer chemistry, such as crosslinking agents or monomers for high-performance resins. Its thermal stability aligns with applications requiring durable materials under extreme conditions .

ParameterDetailsSource(s)
GHS PictogramExclamation mark
StorageCool, dry, inert atmosphere
Handling PrecautionsAvoid inhalation/contact

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